

4,5-Dimethoxy-2-nitroaniline molecular formula

C8H10N2O4

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4,5-Dimethoxy-2-nitroaniline

Cat. No.: B030426

[Get Quote](#)

An In-Depth Technical Guide to **4,5-Dimethoxy-2-nitroaniline** (C₈H₁₀N₂O₄)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of **4,5-Dimethoxy-2-nitroaniline** (CAS No. 7595-31-5), a pivotal chemical intermediate in the synthesis of complex organic molecules. With the molecular formula C₈H₁₀N₂O₄, this compound, also known as 4-Amino-5-nitroveratrole, serves as a versatile building block, particularly in the pharmaceutical industry for the development of heterocyclic compounds and active pharmaceutical ingredients (APIs). This document delves into its physicochemical properties, spectroscopic profile, detailed synthesis protocols, key chemical reactions, and critical safety and handling procedures, offering a holistic resource for laboratory and development applications.

Molecular Profile and Physicochemical Properties

4,5-Dimethoxy-2-nitroaniline is a substituted aniline carrying two methoxy groups and a nitro group on the benzene ring. These functional groups dictate its reactivity, solubility, and utility as a precursor. The electron-donating methoxy groups and the electron-withdrawing nitro group create a unique electronic environment that influences its role in electrophilic and nucleophilic substitution reactions.

Chemical Structure

Caption: Molecular Structure of **4,5-Dimethoxy-2-nitroaniline**.

Physicochemical Data Summary

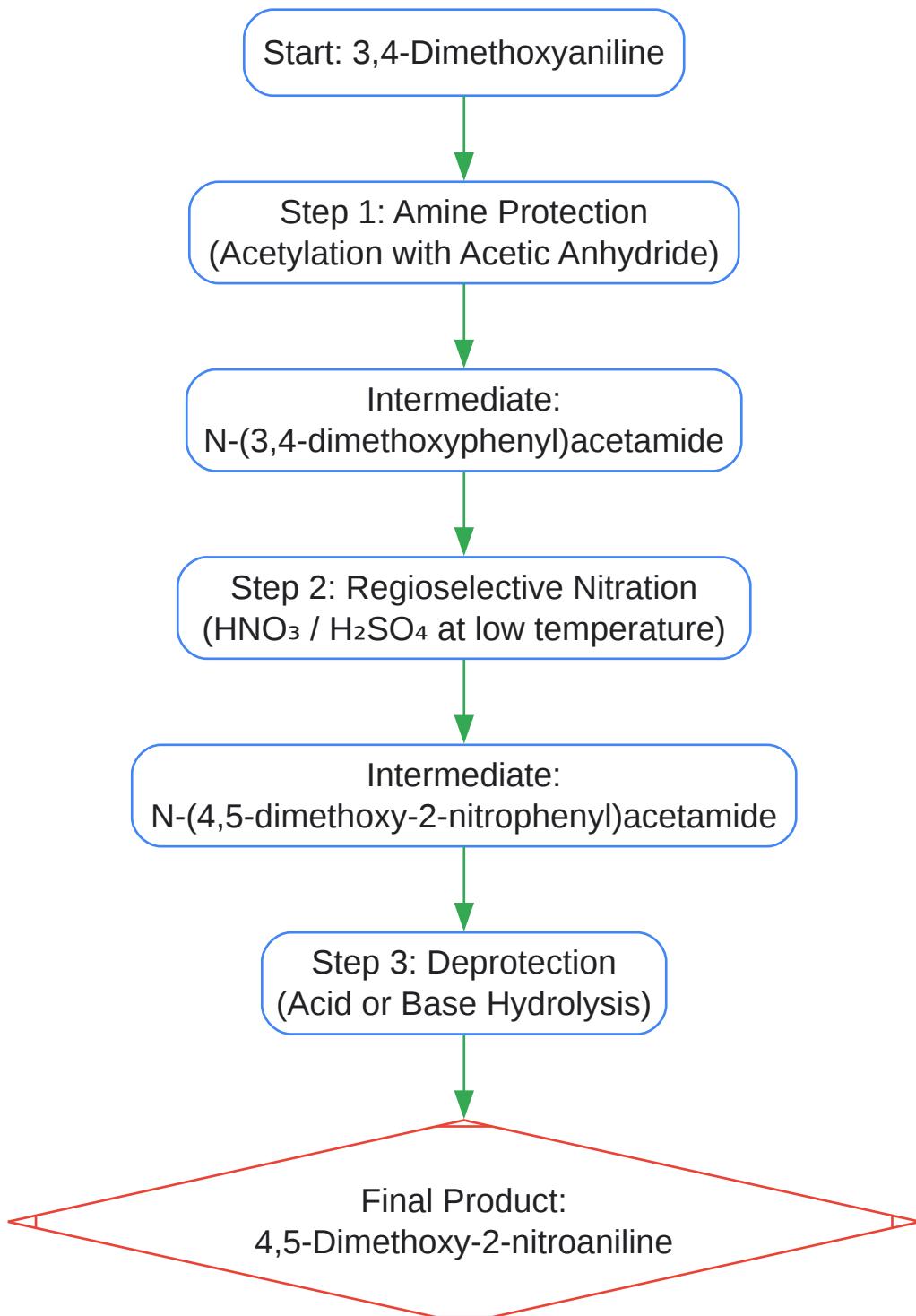
The key physical and chemical properties of **4,5-Dimethoxy-2-nitroaniline** are summarized below for quick reference.

Property	Value	Source(s)
CAS Number	7595-31-5	[1] [2]
Molecular Formula	C ₈ H ₁₀ N ₂ O ₄	[1]
Molecular Weight	198.18 g/mol	[1]
IUPAC Name	4,5-dimethoxy-2-nitroaniline	
Synonyms	4-Amino-5-nitroveratrole, 4,5-Dimethoxy-2-nitrobenzenamine	[1] [3]
Appearance	Yellow Solid	[3]
Melting Point	175.0 °C	[1]
Boiling Point	383.0 °C	[1]
Flash Point	185.4 °C	[1]
Solubility	Soluble in Acetone, Chloroform, Dichloromethane, Methanol	[3]
Storage	Store at room temperature (10°C - 25°C) in a tightly closed container	[1] [4]

Spectroscopic Profile for Structural Elucidation

Accurate structural confirmation is paramount in research and drug development. The following section outlines the expected spectroscopic data for **4,5-Dimethoxy-2-nitroaniline**, providing a reference for sample validation.

Spectroscopy	Expected Features
¹ H NMR	<ul style="list-style-type: none">- Aromatic Protons: Two singlets in the aromatic region (δ 6.0-8.0 ppm). The proton ortho to the nitro group will be further downfield than the proton ortho to the amine.- Methoxy Protons: Two sharp singlets, each integrating to 3H, typically in the δ 3.8-4.0 ppm range.- Amine Protons: A broad singlet (exchangeable with D₂O) integrating to 2H, typically in the δ 4.0-6.0 ppm range, position dependent on solvent and concentration.
¹³ C NMR	<ul style="list-style-type: none">- Aromatic Carbons: Six distinct signals are expected in the aromatic region (δ 100-160 ppm). Carbons attached to oxygen (methoxy groups) and the nitro group will be significantly deshielded.- Methoxy Carbons: Two signals in the aliphatic region, typically around δ 55-60 ppm.
Infrared (IR)	<ul style="list-style-type: none">- N-H Stretching: Two distinct bands for the primary amine in the 3300-3500 cm⁻¹ region (symmetric and asymmetric stretching).- C-H Stretching: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic (methyl) C-H stretches just below 3000 cm⁻¹.- N=O Stretching: Strong, characteristic asymmetric and symmetric stretches for the nitro group, typically around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively.- C-O Stretching: Strong bands for the aryl-alkyl ether linkages around 1200-1275 cm⁻¹ (asymmetric) and 1020-1075 cm⁻¹ (symmetric).
Mass Spectrometry (MS)	<ul style="list-style-type: none">- Molecular Ion (M⁺): A prominent peak at m/z = 198.06, corresponding to the molecular formula C₈H₁₀N₂O₄.^[5]- Fragmentation: Expect


fragmentation patterns involving the loss of nitro (-NO₂) and methoxy (-OCH₃) groups.

Synthesis Methodology: A Guided Protocol

The synthesis of **4,5-Dimethoxy-2-nitroaniline** is not commonly detailed as a final product but as a crucial intermediate. The most logical and field-proven approach involves a three-step process starting from the commercially available 3,4-dimethoxyaniline. This process leverages a protection-nitration-deprotection strategy, which is a standard and reliable method for controlling regioselectivity in the nitration of activated aromatic amines.[6][7]

Synthesis Workflow

[Click to download full resolution via product page](#)

Caption: A typical three-step synthesis workflow for **4,5-Dimethoxy-2-nitroaniline**.

Detailed Experimental Protocol

This protocol is a representative synthesis adapted from established methodologies for similar aniline derivatives.[\[6\]](#)[\[7\]](#)

Step 1: Protection of the Amine Group (Acetylation)

- **Rationale:** The amino group is a strong activating group, which can lead to uncontrolled oxidation and multiple nitration products. Protecting it as an acetamide moderates its activating effect and ensures nitration occurs at the desired position (ortho to the amine).
- **Procedure:**
 - In a round-bottom flask equipped with a magnetic stirrer, dissolve 3,4-dimethoxyaniline (1 equivalent) in glacial acetic acid.
 - Cool the solution to 0-5°C in an ice bath.
 - Slowly add acetic anhydride (1.1 equivalents) dropwise to the cooled solution while stirring.
 - After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
 - Pour the reaction mixture into a beaker of ice water to precipitate the product, N-(3,4-dimethoxyphenyl)acetamide.
 - Collect the solid product by vacuum filtration, wash with cold water until the filtrate is neutral, and dry thoroughly.

Step 2: Nitration of the Protected Intermediate

- **Rationale:** The nitration is performed at a low temperature to prevent side reactions and control the exotherm. The acetamido group directs the incoming nitro group to the ortho position that is not sterically hindered by the adjacent methoxy group.
- **Procedure:**
 - Carefully add the dried N-(3,4-dimethoxyphenyl)acetamide (1 equivalent) in small portions to concentrated sulfuric acid at 0-5°C. Stir until fully dissolved.

- Prepare a nitrating mixture by slowly adding fuming nitric acid (1.1 equivalents) to concentrated sulfuric acid at 0°C.
- Add the nitrating mixture dropwise to the solution of the acetamide, ensuring the temperature is maintained below 10°C.
- Stir the reaction mixture at 0-5°C for 2-3 hours.
- Slowly pour the reaction mass onto crushed ice. The product, N-(4,5-dimethoxy-2-nitrophenyl)acetamide, will precipitate.
- Filter the solid, wash thoroughly with cold water to remove residual acid, and dry.

Step 3: Deprotection (Hydrolysis)

- Rationale: The final step removes the acetyl protecting group to regenerate the free amine, yielding the target molecule. Acid-catalyzed hydrolysis is a common and effective method.
- Procedure:
 - Suspend the crude N-(4,5-dimethoxy-2-nitrophenyl)acetamide in a mixture of ethanol and concentrated hydrochloric acid.
 - Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.
 - Cool the reaction mixture to room temperature and then pour it into ice water.
 - Neutralize the solution carefully with a base (e.g., aqueous sodium hydroxide or sodium bicarbonate) to precipitate the final product.
 - Collect the yellow solid of **4,5-Dimethoxy-2-nitroaniline** by vacuum filtration, wash with water, and dry.
 - Recrystallize from a suitable solvent like ethanol or methanol for purification.

Key Reactions and Applications in Drug Development

The primary value of **4,5-Dimethoxy-2-nitroaniline** lies in its role as a precursor to 1,2-diamino-4,5-dimethoxybenzene. This transformation is a gateway to synthesizing a wide range of heterocyclic compounds.

Catalytic Reduction of the Nitro Group

The most critical reaction is the reduction of the nitro group to a primary amine. This creates an ortho-phenylenediamine moiety, which is a classic building block for heterocycles.

- Reaction: **4,5-Dimethoxy-2-nitroaniline** → 1,2-Diamino-4,5-dimethoxybenzene
- Methodology: This reduction can be achieved through various methods, with catalytic hydrogenation being one of the cleanest and most efficient.^[8]
 - Catalytic Hydrogenation: Using a catalyst such as Palladium on Carbon (Pd/C) or Platinum Oxide (PtO₂) under a hydrogen atmosphere.
 - Chemical Reduction: Using reagents like tin(II) chloride (SnCl₂) in concentrated HCl, or sodium borohydride (NaBH₄) in the presence of a suitable catalyst.^{[9][10]}

Application as a Pharmaceutical Intermediate

The resulting 1,2-diamino-4,5-dimethoxybenzene is a key intermediate in the synthesis of several pharmacologically active molecules.

- Prazosin Analogs: While the direct synthesis of Prazosin starts from a different isomer, the diamine derived from **4,5-Dimethoxy-2-nitroaniline** is a structural component of many related quinazoline-based compounds.^{[11][12]} These compounds are investigated as α 1-adrenoreceptor antagonists for treating hypertension and benign prostatic hyperplasia.^{[12][13]}
- Antimalarial Agents: The 2-nitroaniline scaffold is used to synthesize Primaquine analogs, which are promising compounds with high antimalarial activity and potentially lower toxicity.^[14]

- Other Bioactive Molecules: The compound has been investigated for its own potential biological activities, including antimalarial, anti-leishmania, and antibacterial effects, likely due to its ability to generate reactive oxygen species or interfere with cellular synthesis pathways.[\[1\]](#)

Safety, Handling, and Storage

Adherence to safety protocols is non-negotiable when handling **4,5-Dimethoxy-2-nitroaniline**. The compound is classified with several hazards that require careful management.

GHS Hazard Classification

Pictogram	Signal Word	Hazard Statements
		H302: Harmful if swallowed. H312: Harmful in contact with skin. [2] H315: Causes skin irritation. [4] H319: Causes serious eye irritation. [4] H332: Harmful if inhaled. [2]

Recommended Safety and Handling Procedures

- Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[\[4\]](#) Ensure that eyewash stations and safety showers are readily accessible.[\[15\]](#)
- Personal Protective Equipment (PPE):
 - Eye/Face Protection: Wear chemical safety goggles or a face shield.[\[4\]](#)
 - Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Avoid contact with skin.[\[4\]](#)
 - Respiratory Protection: If dusts are generated, use a NIOSH-approved respirator.
- Handling: Avoid generating dust. Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling.[\[16\]](#)[\[17\]](#)

- Storage: Store in a cool, dry, well-ventilated place away from incompatible materials such as strong oxidizing agents.^[4] Keep the container tightly closed and packed with an inert gas if possible.^[4]

Conclusion

4,5-Dimethoxy-2-nitroaniline is a highly valuable and versatile chemical intermediate. Its well-defined physicochemical properties and predictable reactivity make it an essential building block for advanced organic synthesis, particularly in the pharmaceutical sector. A thorough understanding of its synthesis, key reactions—especially the reduction of its nitro group—and stringent adherence to safety protocols are crucial for its effective and safe utilization in research and development. This guide serves as a foundational resource for professionals aiming to leverage the synthetic potential of this important molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4,5-Dimethoxy-2-nitroaniline | 7595-31-5 | FD22175 [biosynth.com]
- 2. 4,5-Dimethoxy-2-nitroaniline | C8H10N2O4 | CID 4653152 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. usbio.net [usbio.net]
- 4. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 5. Buy Online CAS Number 7595-31-5 - TRC - 4,5-Dimethoxy-2-nitroaniline | LGC Standards [lgcstandards.com]
- 6. CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor - Google Patents [patents.google.com]
- 7. WO2018207120A1 - A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline - Google Patents [patents.google.com]
- 8. Critical review on the chemical reduction of nitroaniline - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Catalytic Reduction of Nitroanilines Using Synthesized CuFe₂O₄ Nanoparticles in an Aqueous Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Catalytic Reduction of Nitroanilines Using Synthesized CuFe₂O₄ Nanoparticles in an Aqueous Medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Recent advances in the design and synthesis of prazosin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Advances in the Design and Synthesis of Prazosin Derivatives over the Last Ten Years - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Jagiellonian University Repository [ruj.uj.edu.pl]
- 15. fishersci.com [fishersci.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- To cite this document: BenchChem. [4,5-Dimethoxy-2-nitroaniline molecular formula C₈H₁₀N₂O₄]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b030426#4-5-dimethoxy-2-nitroaniline-molecular-formula-c8h10n2o4>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com